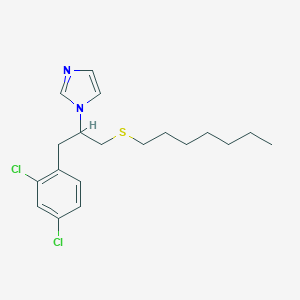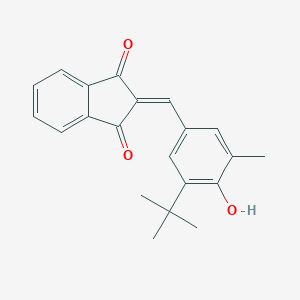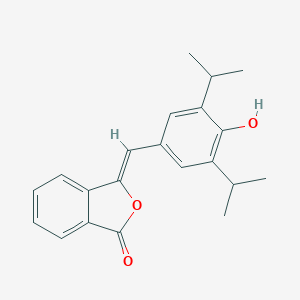![molecular formula C19H18N2O3S2 B461605 (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B461605.png)
(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a thiazolidine ring substituted with a methoxyphenylamino group and a methylsulfanylbenzylidene group, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Métodos De Preparación
The synthesis of (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method is the Schiff base reduction route, where a primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced to form the desired compound . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and solvent conditions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like NaBH4 or LiAlH4 to form different derivatives.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thiazolidine ring and the aromatic substituents allows the compound to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar compounds to (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE include:
2-[(4-Methoxyphenyl)amino]methylphenol: Another thiazolidine derivative with similar biological activities.
5-(4-Methoxyphenylamino)-3-phenyl-thiazolidine-2,4-dione: Known for its anticancer and anti-inflammatory properties.
2-(Anilinomethyl)phenol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H18N2O3S2 |
|---|---|
Peso molecular |
386.5g/mol |
Nombre IUPAC |
(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-15-7-5-14(6-8-15)20-12-21-18(22)17(26-19(21)23)11-13-3-9-16(25-2)10-4-13/h3-11,20H,12H2,1-2H3/b17-11+ |
Clave InChI |
FHHVIVLNAVRNDJ-GZTJUZNOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=O |
SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O |
SMILES canónico |
COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[bis(2,6-dimethylphenyl)methyl] ether](/img/structure/B461523.png)
![1,3-Dimethyl-7-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyloxy)propyl]purine-2,6-dione](/img/structure/B461525.png)
![Bis[bis(2-methylphenyl)methyl] ether](/img/structure/B461527.png)
![N'-{1-(3,4-dichlorophenyl)-2-[3-(2-pyridinyl)-1-isoquinolinyl]vinyl}carbamohydrazonothioic acid](/img/structure/B461529.png)
![2-[(2-Methoxy-1-methyl-2-phenylethyl)amino]ethanol](/img/structure/B461530.png)
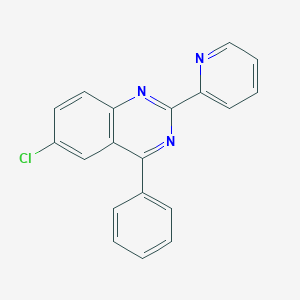
![[[(Z)-1-(4-chlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea](/img/structure/B461536.png)
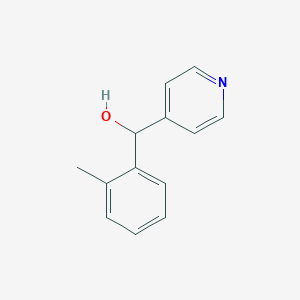
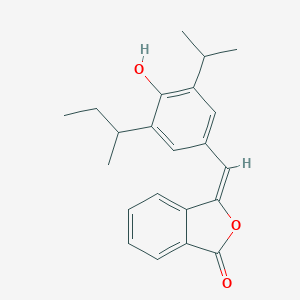
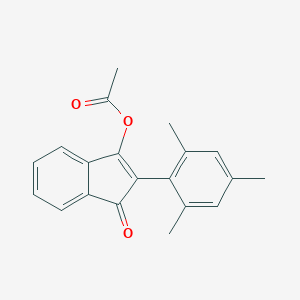
![1H-indene-1,2,3-trione 2-{[3,5-bis(trifluoromethyl)phenyl]hydrazone}](/img/structure/B461541.png)
